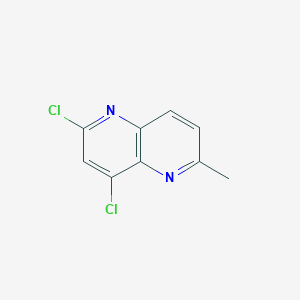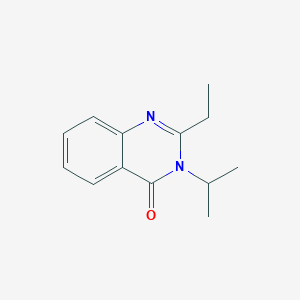
2-Ethyl-3-isopropylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-isopropylquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with ethyl and isopropyl substituents at the 2 and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-isopropylquinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate anthranilic acid derivatives with suitable aldehydes or ketones. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as Lewis acids or bases to facilitate the cyclization process.
For example, a typical synthetic route may involve the condensation of 2-ethyl-anthranilic acid with isopropyl aldehyde in the presence of a catalyst like p-toluenesulfonic acid. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-isopropylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The ethyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazolinone derivatives. Substitution reactions can result in a variety of functionalized quinazolinone compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Quinazolinone derivatives, including 2-Ethyl-3-isopropylquinazolin-4(3H)-one, have shown promise as potential therapeutic agents for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-isopropylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-isopropylquinazolin-4(3H)-one
- 2-Ethyl-3-methylquinazolin-4(3H)-one
- 2-Ethyl-3-phenylquinazolin-4(3H)-one
Uniqueness
2-Ethyl-3-isopropylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isopropyl groups at the 2 and 3 positions, respectively, can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
49739-17-5 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-ethyl-3-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C13H16N2O/c1-4-12-14-11-8-6-5-7-10(11)13(16)15(12)9(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
LLTACGVUKRPIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


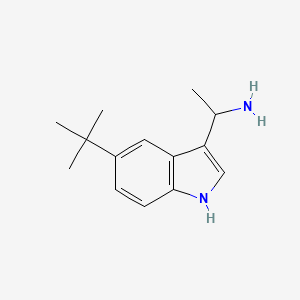

![7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11888555.png)
![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)
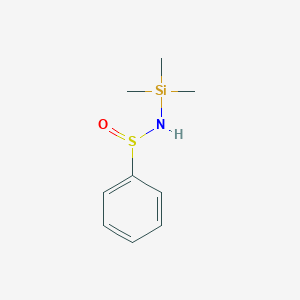
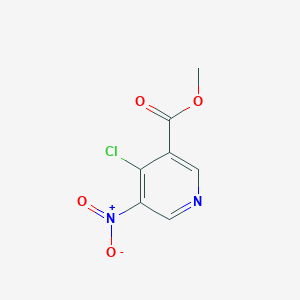

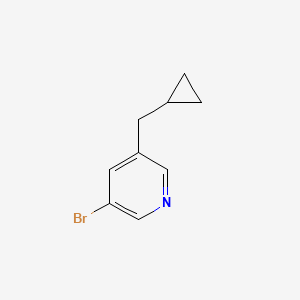
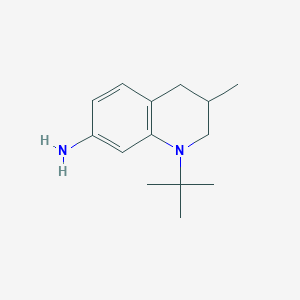



![(R)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B11888626.png)
